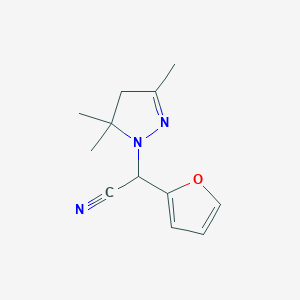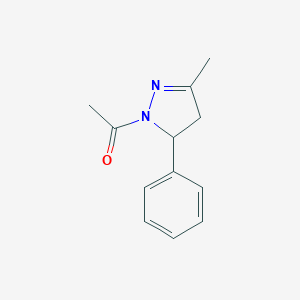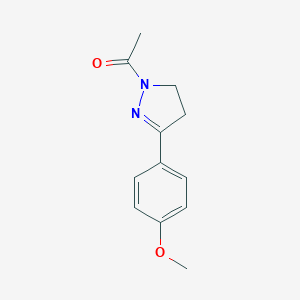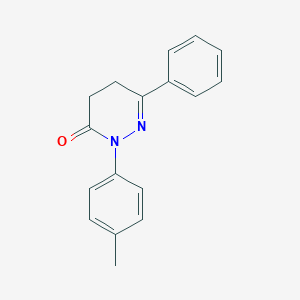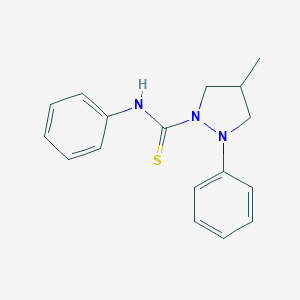
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide, also known as MDPCT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The exact mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess a range of biochemical and physiological effects. In animal studies, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function and reduce anxiety and depression-like behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide in lab experiments is its versatility. It can be used in a wide range of experiments, including those related to inflammation, oxidative stress, and cognitive function. However, one of the limitations of using 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide is its potential toxicity, which could limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide. One potential direction is the development of new drugs for the treatment of inflammatory diseases and other conditions associated with oxidative stress. Another potential direction is the development of new insecticides and herbicides for use in agriculture. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide and its potential side effects.
Métodos De Síntesis
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide can be synthesized using a variety of methods, including the reaction of 4-methylpyrazole with thiosemicarbazide in the presence of acetic acid. Another method involves the reaction of 4-methylpyrazole with phenylhydrazine and carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide.
Aplicaciones Científicas De Investigación
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to possess antioxidant properties, which could be useful in the treatment of various diseases associated with oxidative stress.
In agriculture, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess insecticidal properties, making it a potential candidate for the development of new insecticides. It has also been shown to possess herbicidal properties, which could be useful in the development of new herbicides.
In environmental science, 4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antimicrobial agents for the treatment of various infections.
Propiedades
Nombre del producto |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
|---|---|
Fórmula molecular |
C17H19N3S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
4-methyl-N,2-diphenylpyrazolidine-1-carbothioamide |
InChI |
InChI=1S/C17H19N3S/c1-14-12-19(16-10-6-3-7-11-16)20(13-14)17(21)18-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,21) |
Clave InChI |
RMMJZJDYJLDOHX-UHFFFAOYSA-N |
SMILES |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1CN(N(C1)C(=S)NC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
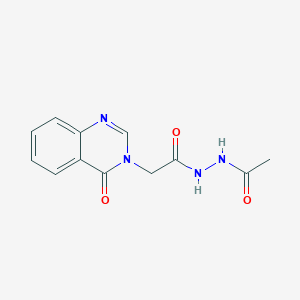
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
acetonitrile](/img/structure/B257741.png)
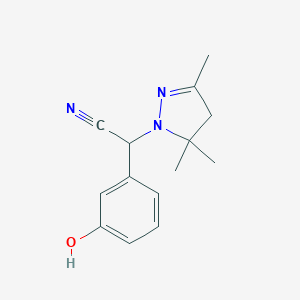
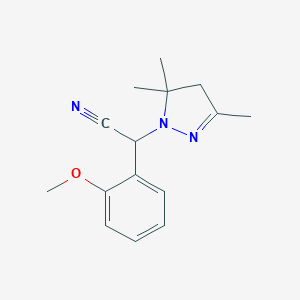
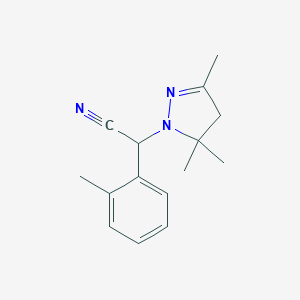
acetonitrile](/img/structure/B257751.png)

